molecular formula C6H10ClF2NO2 B1530788 4,4-Difluoropiperidine-3-carboxylic acid hydrochloride CAS No. 1780258-19-6

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride

Número de catálogo: B1530788
Número CAS: 1780258-19-6
Peso molecular: 201.6 g/mol
Clave InChI: KJNMUQFWEZPIRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2NO2 and its molecular weight is 201.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of fluorine atoms, influences its interaction with biological systems, potentially enhancing its efficacy in various therapeutic applications.

The mechanism of action of 4,4-difluoropiperidine derivatives is not exhaustively documented; however, it is hypothesized that the fluorine atoms may alter the compound's reactivity and interactions with biological targets, such as enzymes and receptors. The presence of fluorine can enable these compounds to mimic or inhibit naturally occurring molecules, which could lead to significant biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4,4-difluoropiperidine derivatives. For instance, compounds with this substitution have demonstrated potent activity against various cancer cell lines. In particular, a study showed that 4,4-difluorosubstituted piperidines maintained significant anticancer activity against MCF-7 cells (a breast cancer cell line) compared to their non-fluorinated counterparts . The structure-activity relationship (SAR) indicates that modifications at specific positions on the piperidine ring can enhance potency while maintaining selectivity for cancer cells.

Antimicrobial Properties

Research has also explored the antimicrobial properties of 4,4-difluoropiperidine derivatives. A study involving thienothiazolocarboxamide analogues found that substituting piperidine with 4,4-difluoropiperidine significantly enhanced activity against Mycobacterium tuberculosis. Compound 42 from this study exhibited a dose-dependent reduction in bacterial load in infected mice, outperforming traditional treatments like isoniazid at certain dosages .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that compounds containing the 4,4-difluoropiperidine moiety often exhibit favorable profiles. For example, one study reported an oral bioavailability of approximately 31.8% and a clearance rate indicating moderate metabolic stability . Furthermore, toxicity assessments have shown that these compounds do not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg), suggesting a favorable safety margin for further development .

Table: Summary of Biological Activities

Compound Activity IC50/EC50 Values Notes
Compound 42AntitubercularEffective at 50 mg/kgSignificant reduction in CFU in infected mice
Compound 17Anticancer (MCF-7)PotentMaintained activity despite structural modifications
Compound 48General pharmacokineticsF = 31.8%No CYP450 inhibition observed

Research Highlights

  • Anticancer Efficacy : A compound structurally similar to 4,4-difluoropiperidine was shown to significantly reduce cell viability in MCF-7 cells, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : The introduction of a difluoropiperidine moiety led to enhanced efficacy against M. tuberculosis in vivo, demonstrating its potential as a novel treatment option for tuberculosis .
  • Pharmacokinetic Profile : Studies indicate a favorable pharmacokinetic profile with adequate bioavailability and low toxicity across various models .

Q & A

Q. Basic: What are the standard analytical methods for assessing the purity of 4,4-Difluoropiperidine-3-carboxylic acid hydrochloride?

Answer:
Purity assessment typically involves a combination of techniques:

  • Titration : Dissolve the compound in alcohol, add hydrochloric acid, and titrate with alcoholic sodium hydroxide to determine the endpoint (acid-base titration) .
  • Infrared (IR) Spectroscopy : Validate structural integrity by comparing absorption bands to reference spectra.
  • Chloride Ion Test : Confirm the presence of hydrochloride via silver nitrate precipitation .
  • HPLC : Quantify impurities using reverse-phase chromatography with reference standards (e.g., EP impurity guidelines) .

Table 1: Comparison of Analytical Methods

MethodPurposeSensitivityReference Standard
TitrationPurity quantificationModerateUSP/EP guidelines
IR SpectroscopyStructural verificationHighIn-house libraries
HPLCImpurity profilingHighEP impurity E/F

Q. Advanced: How can computational chemistry optimize the synthesis of this compound?

Answer:
Computational tools enable reaction pathway prediction and condition optimization:

  • Quantum Chemical Calculations : Simulate fluorination steps to identify energy barriers and intermediates. For example, density functional theory (DFT) can model fluorination at the 4,4-positions of the piperidine ring .
  • Reaction Path Search : Use software like GRRM or AFIR to explore possible pathways for introducing difluorine groups while minimizing side reactions .
  • Machine Learning : Train models on existing fluorinated piperidine syntheses to predict optimal solvents, catalysts, or temperatures.

Key Consideration : Validate computational predictions with small-scale experiments, focusing on yield and byproduct formation.

Q. Basic: What synthetic routes are commonly employed for this compound?

Answer:
A typical synthesis involves:

Esterification : React 4,4-difluoropiperidine-3-carboxylic acid with ethanol to form the ethyl ester .

Hydrochloride Formation : Treat the ester with HCl gas in anhydrous conditions to yield the hydrochloride salt .

Purification : Recrystallize from ethanol/ether mixtures to achieve >98% purity .

Critical Step : Ensure anhydrous conditions during HCl addition to prevent hydrolysis of the ester group.

Q. Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Contradictions in NMR, IR, or mass spectra require systematic validation:

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}/19F^{19}\text{F} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).
  • Computational NMR Prediction : Use tools like ACD/Labs or Gaussian to simulate expected NMR shifts and compare with experimental data .
  • Isotopic Labeling : Introduce 13C^{13}\text{C} or 2H^{2}\text{H} labels to track specific atoms during fragmentation in MS analysis.

Example : If 19F^{19}\text{F} NMR shows unexpected splitting, simulate coupling constants via DFT to confirm rotational conformers .

Q. Advanced: How to design impurity profiling protocols for regulatory compliance?

Answer:
Impurity profiling must align with pharmacopeial standards (e.g., USP, EP):

  • Identification : Use HPLC-MS to detect trace impurities (e.g., de-fluorinated byproducts or ester hydrolysis products) .
  • Quantification : Compare against reference standards like Ofloxacin N-Oxide Hydrochloride (EP Impurity F) for calibration .
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges and identify degradation pathways.

Table 2: Common Impurities and Thresholds

Impurity TypeAcceptable LimitDetection Method
Hydrolysis Products≤0.15%HPLC-UV
Isomeric Byproducts≤0.10%Chiral HPLC
Inorganic Salts≤1.0%Ion Chromatography

Q. Basic: What are the best practices for storing this compound?

Answer:

  • Conditions : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the hydrochloride group .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation, especially under humid conditions.

Q. Advanced: How to mitigate stereochemical challenges during synthesis?

Answer:
The 3-carboxylic acid group introduces stereochemical complexity:

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers during purification.
  • Asymmetric Catalysis : Employ organocatalysts or transition-metal complexes to control stereochemistry during fluorination .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) to isolate the desired isomer .

Propiedades

IUPAC Name

4,4-difluoropiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-3-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMUQFWEZPIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780258-19-6
Record name 4,4-difluoropiperidine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,4-Difluoropiperidine-3-carboxylic acid hydrochloride
4,4-Difluoropiperidine-3-carboxylic acid hydrochloride
4,4-Difluoropiperidine-3-carboxylic acid hydrochloride
4,4-Difluoropiperidine-3-carboxylic acid hydrochloride
4,4-Difluoropiperidine-3-carboxylic acid hydrochloride
4,4-Difluoropiperidine-3-carboxylic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.